Ethyl 4-bromo-3,5-diethoxybenzoate
Description
Structural Context and Nomenclature within Substituted Benzoate (B1203000) Esters
Ethyl 4-bromo-3,5-diethoxybenzoate belongs to the class of organic compounds known as substituted benzoate esters. The nomenclature of this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), can be broken down to understand its structure. researchgate.netnih.govresearchgate.net The parent structure is a benzoate, which is an ester of benzoic acid. wikipedia.orgnewworldencyclopedia.org The "ethyl" prefix indicates the presence of an ethyl group (-CH2CH3) attached to the oxygen atom of the ester functionality. The benzene (B151609) ring of the benzoate is further substituted at specific positions. The locant "4-bromo" signifies a bromine atom at the fourth carbon atom of the benzene ring, relative to the point of attachment of the ester group. The "3,5-diethoxy" part of the name reveals two ethoxy groups (-OCH2CH3) attached to the third and fifth carbon atoms of the ring.
The presence of both electron-donating ethoxy groups and an electron-withdrawing bromine atom on the benzene ring, in addition to the ester group, creates a unique electronic environment. This arrangement of functional groups is crucial to its reactivity and its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 149517-92-0 parchem.com |
| Molecular Formula | C13H17BrO4 |
| Molecular Weight | 317.18 g/mol |
This table is interactive. Click on the headers to sort the data.
Significance in Modern Synthetic Organic Chemistry and Materials Science
The primary significance of this compound in modern synthetic organic chemistry lies in its role as a versatile building block. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex and often biologically active molecules. The bromine atom, for instance, can be readily replaced or coupled with other molecular fragments through cross-coupling reactions, a cornerstone of modern organic synthesis.
In the field of medicinal chemistry, this compound has been identified as a key intermediate in the development of novel therapeutic agents. Research has indicated its potential as a precursor for the synthesis of cannabinoid receptor modulators and enzyme inhibitors. Furthermore, it has been utilized as a starting material for the creation of potential anticancer agents. The core structure of this compound provides a scaffold that can be chemically modified to design molecules with specific biological targets.
While direct applications in materials science are still emerging, the broader class of substituted benzoate esters is known to be integral in the design of novel materials. For example, substituted benzoates are used in the synthesis of liquid crystals, which have applications in display technologies. researchgate.netnih.govacademie-sciences.frintelcentru.ro The rigid aromatic core of the benzoate unit, combined with flexible side chains, can lead to the formation of mesophases, which are characteristic of liquid crystals. scirp.org Additionally, aromatic esters are used as monomers in the production of specialty polymers, such as aromatic polyesters, which can exhibit desirable thermal and mechanical properties. rsc.orgrsc.orgresearchgate.net The unique substitution pattern of this compound makes it a candidate for incorporation into such advanced materials.
Historical Perspectives and Evolution of Research on Brominated Diethoxybenzoates
The history of this compound is intrinsically linked to the broader history of organic synthesis and the development of methods for the selective functionalization of aromatic compounds. The discovery of benzoic acid itself dates back to the 16th century, with its structure being determined in the 19th century. wikipedia.orgchemeurope.com The first industrial preparations of benzoic acid involved processes that often resulted in chlorinated derivatives. newworldencyclopedia.org
The ability to selectively introduce multiple substituents onto a benzene ring in a controlled manner is a product of the evolution of synthetic organic chemistry over the last century and a half. The development of electrophilic aromatic substitution reactions, such as bromination, and Williamson ether synthesis for the introduction of ethoxy groups, laid the fundamental groundwork for the eventual synthesis of molecules like this compound.
Research into the bromination of substituted benzene derivatives, including those with multiple activating groups like methoxy (B1213986) or ethoxy groups, has been a subject of study for many decades. researchgate.net These studies have been crucial in understanding the directing effects of different functional groups and achieving regioselectivity in aromatic substitution reactions. The synthesis of a molecule with the specific substitution pattern of this compound would have required a sophisticated understanding of these synthetic principles. While a detailed historical timeline for this specific compound is not extensively documented, its existence is a testament to the advancements in synthetic methodology that allow for the precise construction of complex organic molecules.
Emerging Research Trends and Future Potential of this compound
The future of this compound and related compounds appears promising, with several emerging research trends pointing towards new applications. One area of growing interest is the development of novel bioactive molecules. The core structure of this compound continues to be an attractive starting point for the synthesis of libraries of new compounds to be screened for a wide range of biological activities. Recent patent literature suggests a continued interest in substituted phenylamino (B1219803) benzoic acid derivatives as inhibitors of specific kinases involved in proliferative diseases. google.com
Furthermore, the field of materials science is constantly seeking new molecular building blocks with unique properties. The potential for substituted benzoates to be used in the creation of biocompatible materials and liquid crystals with specific properties is an active area of research. academie-sciences.frintelcentru.ro The development of new polymerization techniques and the demand for polymers with tailored properties could see compounds like this compound being explored for the creation of novel polyesters and other polymers. rsc.orgrsc.orgresearchgate.net
Recent advances in synthetic methodology, such as the development of more efficient and environmentally friendly catalytic systems for esterification and cross-coupling reactions, will likely make this compound and its derivatives more accessible for research and development. mdpi.com As our understanding of the relationship between molecular structure and function deepens, the strategic design of molecules based on this versatile scaffold is expected to lead to new discoveries in both medicine and materials science.
Table 2: Illustrative Synthesis of this compound
| Step | Starting Material | Reagents | Product |
| 1 | 3,5-Dihydroxybenzoic acid | Ethyl iodide, Potassium carbonate | 3,5-Diethoxybenzoic acid |
| 2 | 3,5-Diethoxybenzoic acid | Ethanol (B145695), Sulfuric acid | Ethyl 3,5-diethoxybenzoate |
| 3 | Ethyl 3,5-diethoxybenzoate | Bromine, Acetic acid | This compound |
This table outlines a plausible synthetic route and is for illustrative purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3,5-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFUYMALAOLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443238 | |
| Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149517-92-0 | |
| Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Bromo 3,5 Diethoxybenzoate
Strategies for Aromatic Bromination
The introduction of a bromine atom onto the aromatic core of ethyl 3,5-diethoxybenzoate is a key step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Electrophilic Aromatic Substitution for Bromine Introduction
Electrophilic aromatic substitution (EAS) is a primary method for preparing aryl bromides. nih.gov This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, in this case, a bromine cation or its equivalent. The diethoxy groups on the benzene (B151609) ring are activating and ortho-, para-directing. However, the para position is blocked by the ethyl benzoate (B1203000) group, and the positions ortho to the ester are sterically hindered. This leaves the position between the two ethoxy groups as the most likely site for bromination.
Regioselective Bromination Techniques
Achieving regioselectivity, the control of where the bromine substituent is placed on the aromatic ring, is crucial for the successful synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate. The directing effects of the existing substituents on the benzene ring play a significant role. The two ethoxy groups are ortho, para-directing, strongly activating the ring towards electrophilic attack. The ethyl carboxylate group, on the other hand, is a deactivating meta-directing group. The combined influence of these groups directs the incoming electrophile to the C4 position, which is para to the ester group and ortho to both ethoxy groups.
Various techniques have been developed to enhance regioselectivity in aromatic bromination. nih.govnsf.gov For instance, the choice of brominating agent and reaction conditions can significantly influence the outcome. nih.gov Studies have shown that certain reagents and solvent systems can favor the formation of a specific isomer. nih.gov For example, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) can lead to high para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.orgmissouri.edu
| Reactant | Brominating Agent | Solvent | Selectivity | Reference |
| Electron-rich aromatics | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | High para-selectivity | wikipedia.orgmissouri.edu |
| Activated aromatic compounds | N-Bromosuccinimide (NBS) | Tetrabutylammonium (B224687) bromide | Predominant para-selective monobromination | organic-chemistry.org |
Utilization of N-Bromosuccinimide (NBS) and Other Brominating Agents
N-Bromosuccinimide (NBS) is a widely used reagent for aromatic bromination due to its ease of handling compared to liquid bromine. wikipedia.orgmissouri.edu It serves as a source of electrophilic bromine, particularly when used with an acid catalyst. youtube.com The reaction of an activated aromatic compound, such as ethyl 3,5-diethoxybenzoate, with NBS typically proceeds under mild conditions to yield the corresponding bromo derivative. acs.org Other brominating agents, such as bromodimethylsulfonium bromide, generated in situ, have also been employed and are noted for being milder and more selective than elemental bromine. nih.gov The choice of brominating agent can be critical in preventing over-bromination and the formation of unwanted side products. google.com
Approaches for Diethoxy Group Introduction
The synthesis of the precursor, ethyl 3,5-diethoxybenzoate, requires the introduction of two ethoxy groups onto a benzoic acid derivative. This is commonly achieved through etherification of the corresponding dihydroxy compound.
Etherification Reactions for Aromatic Hydroxyl Groups
The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of synthesizing ethyl 3,5-diethoxybenzoate, this would involve the reaction of a 3,5-dihydroxybenzoate ester with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, typically a carbonate or hydroxide (B78521), deprotonates the hydroxyl groups to form more nucleophilic phenoxides, which then react with the ethylating agent.
Synthesis from Hydroxylated Benzoic Acid Derivatives
The starting material for the etherification is often a hydroxylated benzoic acid derivative, most commonly 3,5-dihydroxybenzoic acid. guidechem.com This compound can be prepared from benzoic acid through a sulfonation and subsequent alkaline fusion process. orgsyn.orgwikipedia.org Once 3,5-dihydroxybenzoic acid is obtained, it can be esterified to the corresponding ethyl ester. google.com Following esterification, the two hydroxyl groups are then etherified to yield ethyl 3,5-diethoxybenzoate. An alternative approach involves the methylation of 3,5-dihydroxybenzoic acid to produce 3,5-dimethoxybenzoic acid, which can then be esterified. google.comchemicalbook.com While this yields the dimethoxy analogue, the synthetic principle for introducing alkoxy groups remains the same.
| Starting Material | Key Reactions | Intermediate | Final Product (Precursor) |
| Benzoic Acid | Sulfonation, Alkaline Fusion | 3,5-Dihydroxybenzoic Acid | Ethyl 3,5-dihydroxybenzoate |
| 3,5-Dihydroxybenzoic Acid | Esterification, Etherification | Ethyl 3,5-dihydroxybenzoate | Ethyl 3,5-diethoxybenzoate |
Esterification Procedures for Ethyl Benzoate Formation
The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group of 4-bromo-3,5-diethoxybenzoic acid. Several methods are available for this transformation.
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. jackwestin.comlibretexts.org In this equilibrium-controlled reaction, 4-bromo-3,5-diethoxybenzoic acid would be heated with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). quora.comscribd.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol (ethanol) libretexts.orgmasterorganicchemistry.com. To drive the equilibrium towards the product (the ester), either the water formed as a by-product must be removed, or a large excess of the alcohol is used. libretexts.org
A related method involves using a dehydrating agent that also acts as a catalyst source. For example, thionyl chloride (SOCl₂) can be used. In a procedure for a similar compound, thionyl chloride was added dropwise to a solution of the carboxylic acid in an alcohol (in that case, methanol) at 0°C, followed by heating to drive the reaction to completion chemicalbook.com.
Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu While not a direct route from the carboxylic acid, it could be employed if, for instance, mthis compound were synthesized first. This methyl ester could then be converted to the desired ethyl ester by heating it in an excess of ethanol with an acid catalyst, such as sulfuric acid. ucla.edu The reaction is reversible, so a large excess of ethanol is used to shift the equilibrium towards the formation of the ethyl benzoate product. ucla.edu Alternatively, a strong base like sodium ethoxide can be used to achieve the same transformation. ucla.edu
When Fischer esterification is not suitable due to harsh acidic conditions or the presence of sensitive functional groups, the carboxylic acid can be "activated" to make it more reactive. chemistrysteps.com This typically involves converting the carboxylic acid's hydroxyl group into a better leaving group.
Common methods include:
Conversion to Acyl Chlorides : The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester. chemistrysteps.com
Use of Carbodiimides : Reagents such as dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an amine or alcohol. libretexts.org
Other Activating Agents : Specialized reagents like bis(pentafluorophenyl) carbonate can also be used. This reagent converts the carboxylic acid into a highly reactive pentafluorophenyl ester intermediate, which then reacts with an alcohol to give the final ester product. tcichemicals.com
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, requires excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |
| Transesterification | Methyl Ester, Ethanol, Acid or Base Catalyst | Converts one ester to another. ucla.edu |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Ethanol | Involves a highly reactive intermediate, avoids strong acid. chemistrysteps.com |
| Carbodiimide Activation | DCC, Ethanol | Mild conditions for activation. libretexts.org |
Convergent and Linear Synthetic Pathways
A common and logical linear pathway starts with a commercially available precursor, 4-bromo-3,5-dihydroxybenzoic acid nih.gov. The synthesis would proceed in two main steps:
Di-O-ethylation : The two phenolic hydroxyl groups of 4-bromo-3,5-dihydroxybenzoic acid are converted to ethoxy groups. This is achieved by reacting the starting material with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like potassium carbonate and a solvent like acetone or DMF. This step yields the intermediate, 4-bromo-3,5-diethoxybenzoic acid. This process is analogous to the synthesis of the dimethoxy version of the compound. chemicalbook.com
Esterification : The carboxylic acid group of the 4-bromo-3,5-diethoxybenzoic acid intermediate is then converted to an ethyl ester. This is typically accomplished via Fischer esterification, where the intermediate is refluxed in ethanol with a catalytic amount of sulfuric acid. jackwestin.comlibretexts.org
This two-step linear sequence is an efficient method for the preparation of the target compound from readily available starting materials.
Optimization of Overall Reaction Yield and Purity
The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield and purity. Key parameters that are typically manipulated include reaction temperature, reaction time, molar ratios of reactants, and the choice of catalyst and solvent. A systematic approach to optimization involves varying one parameter while keeping others constant and analyzing the product mixture, often by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the yield and purity.
For the esterification of a substituted benzoic acid, such as 4-bromo-3,5-diethoxybenzoic acid, with ethanol, the reaction is typically acid-catalyzed. The choice of acid catalyst can significantly impact the reaction outcome. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions and purification challenges. Solid acid catalysts, on the other hand, can offer advantages in terms of ease of separation and potential for recycling.
Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and any by-products. Common purification techniques for esters like this compound include extraction, distillation, and chromatography. An optimized purification protocol will effectively remove impurities while minimizing product loss. For instance, a typical work-up might involve neutralizing the reaction mixture, followed by extraction with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. Further purification by column chromatography or recrystallization may be necessary to achieve high purity.
Below is a hypothetical data table illustrating the effect of different catalysts on the yield and purity of this compound, based on general principles of esterification.
| Catalyst | Molar Ratio (Acid:Ethanol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 1:10 | 78 | 12 | 85 | 95 |
| p-TSA | 1:10 | 78 | 18 | 82 | 97 |
| Amberlyst-15 | 1:15 | 85 | 24 | 78 | 98 |
| No Catalyst | 1:10 | 78 | 48 | <5 | - |
This table is illustrative and based on general chemical principles. Actual results may vary.
Considerations for Scalable Synthesis
Scaling up the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. Key considerations include heat management, mass transfer, reagent addition, and process safety.
Exothermic or endothermic reactions that are easily managed in a laboratory flask can become significant safety concerns on a larger scale. Proper reactor design with efficient heat exchange systems is crucial to maintain optimal reaction temperatures and prevent runaway reactions. The order and rate of reagent addition also become critical. For instance, the slow addition of a catalyst or a reactive intermediate can help to control the reaction rate and temperature profile.
Mixing is another critical factor in scalable synthesis. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of by-products and reduced yields. The choice of reactor and agitator design must ensure efficient mass transfer between reactants.
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for chemical synthesis. This section explores advanced synthetic techniques and green chemistry principles applicable to the synthesis of this compound.
Catalytic Synthesis Approaches
The use of advanced catalysts can lead to more efficient and selective syntheses. For the esterification step, solid acid catalysts, as mentioned earlier, offer environmental benefits over traditional homogeneous catalysts. Another approach is the use of biocatalysts, such as enzymes. Lipases, for example, can catalyze esterification reactions under mild conditions with high selectivity, often eliminating the need for protecting groups and reducing the formation of by-products researchgate.net.
Solvent-Free or Low-Solvent Methodologies
Solvents are a major contributor to the environmental impact of chemical processes. Therefore, developing solvent-free or low-solvent synthetic routes is a key goal of green chemistry. One such technique is phase-transfer catalysis (PTC) under solvent-free conditions, which has been successfully applied to the synthesis of various aromatic esters researchgate.net. This method involves the use of a phase-transfer catalyst to facilitate the reaction between immiscible reactants, thereby eliminating the need for a bulk organic solvent.
Microwave-assisted organic synthesis (MAOS) is another powerful technique that can often be performed with reduced solvent volumes or even under solvent-free conditions. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. The synthesis of ethyl benzoate has been successfully achieved using expandable graphite as a catalyst under microwave heating, highlighting the potential of this technology cibtech.org. The use of greener and less hazardous solvent systems, such as acetonitrile in Steglich esterification, can also significantly reduce the environmental impact of the synthesis jove.com.
By-product Minimization and Waste Management
A core principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The choice of synthetic route plays a crucial role in determining the atom economy. For instance, addition reactions are inherently more atom-economical than substitution reactions, which generate by-products.
Careful planning of the synthetic strategy for polysubstituted benzenes is essential to avoid the formation of undesired isomers and other by-products fiveable.me. The order of introducing substituents onto the aromatic ring can significantly influence the regioselectivity of subsequent reactions pressbooks.publibretexts.org. For example, introducing an ortho-, para-directing group before a meta-directing group will lead to a different substitution pattern than the reverse order.
Effective waste management is also crucial. This includes the recycling of solvents and catalysts, as well as the proper treatment of any unavoidable waste streams. The development of synthetic methods that generate benign by-products, such as water in certain catalytic oxidations, is highly desirable labmanager.com. By considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity and Advanced Transformations of Ethyl 4 Bromo 3,5 Diethoxybenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of ethyl 4-bromo-3,5-diethoxybenzoate serves as a key handle for a multitude of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency, selectivity, and broad functional group tolerance, allowing for the targeted modification of the benzoate (B1203000) core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. libretexts.orgyonedalabs.com For a substrate like this compound, this reaction provides a powerful method to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent | nih.gov |
| PdCl₂(dppf) (20) | dppf | NaOH (aq) | THF | 120 (µW) | 0.33 | 58% | mdpi.com |
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good | General |
Heck Reactions and Olefin Functionalization
The Heck reaction enables the functionalization of aryl halides with olefins to form substituted alkenes. mdpi.com This palladium-catalyzed process involves the oxidative addition of the aryl bromide, followed by migratory insertion of the olefin into the palladium-carbon bond and subsequent β-hydride elimination to release the final product. nih.gov This reaction allows for the introduction of vinyl groups onto the this compound core. The chemoselectivity and yield can be influenced by various parameters, including the catalyst, base, and the potential use of additives like tetrabutylammonium (B224687) bromide (TBAB), which can help suppress dehalogenation side reactions. mdpi.combeilstein-journals.org
Table 2: Representative Conditions for Heck Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Pd(OAc)₂ (1) | THP-salt (2) | K₂CO₃ | H₂O/DMF | 80 | 4 | mdpi.com |
| Pd(OAc)₂ (5) | PPh₃ (10) | TEA | N/A (Ball-milling) | N/A | 1.5 | beilstein-journals.org |
Negishi Coupling and Organozinc Reagents
The Negishi coupling is a highly effective method for forming C-C bonds by reacting an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. nih.gov The process is typically catalyzed by palladium or nickel complexes. wikipedia.org For this compound, this would involve reaction with an alkylzinc or arylzinc reagent. The organozinc species can be prepared beforehand or generated in situ from an alkyl or aryl halide and activated zinc metal. wikipedia.orgnih.gov The choice of catalyst and ligand, particularly bulky N-heterocyclic carbene (NHC) ligands, can be critical for achieving high yields, even at room temperature. nih.gov Kinetic studies on the closely related ethyl 4-iodobenzoate (B1621894) show that the organozinc reagent is involved in the rate-determining oxidative addition step. uni-muenchen.de
Table 3: Representative Conditions for Negishi Coupling of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Reagent | Solvent | Temperature | Reference |
| Pd(OAc)₂ (2) | S-Phos (4) | n-BuZnBr | THF | Room Temp. | nih.govuni-muenchen.de |
| Pd-PEPPSI-IPr (cat.) | IPr | R-ZnX + TBAB | N/A (Ball-milling) | N/A | nih.gov |
| Ni(acac)₂ | None | Aryl-ZnCl | THF | 66 | wikipedia.org |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. libretexts.org The reaction is most commonly catalyzed by a dual system consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. mdpi.com This methodology would allow for the introduction of an alkyne functional group onto the this compound scaffold, creating a valuable intermediate for further transformations. While aryl iodides are generally more reactive, aryl bromides can be effectively coupled, often by adjusting reaction conditions such as temperature or catalyst loading. nih.gov Copper-free and nickel-catalyzed versions of the Sonogashira reaction have also been developed. organic-chemistry.orgnih.gov
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | libretexts.org |
| NS-MCM-41-Pd / CuI | Pyrrolidine | Pyrrolidine | 100 | 24 | nih.gov |
| NiCl₂ / 1,10-phenanthroline | KF | DMAc | 60 | 48 | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of immense importance for the synthesis of anilines and their derivatives. Using this compound as the substrate, this reaction allows for the introduction of a wide variety of primary or secondary amines at the 4-position. The success of the reaction heavily relies on the choice of a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or tBuDavePhos, and a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.netbeilstein-journals.org The reaction can be performed under thermal heating or microwave irradiation. beilstein-journals.orgmdpi.com
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | researchgate.net |
| Pd(OAc)₂ (cat.) | XPhos (cat.) | KOtBu | Toluene | 100-110 (µW) | beilstein-journals.org |
| (THP-Dipp)Pd(cinn)Cl (2) | None | t-BuONa | 1,4-Dioxane | 120 | mdpi.com |
C-P Cross-Coupling for Phosphonate Synthesis
The formation of a carbon-phosphorus bond via cross-coupling provides access to arylphosphonates, which are valuable intermediates in medicinal chemistry and materials science. While the Michaelis-Arbuzov reaction is not effective for aryl halides, transition metal-catalyzed methods, often referred to as Hirao or Tavs reactions, can be used. beilstein-journals.orgbeilstein-archives.org The reaction of this compound with a dialkyl phosphite (B83602) (like diisopropyl H-phosphonate) or a trialkyl phosphite (like triisopropyl phosphite) in the presence of a palladium or nickel catalyst forms the corresponding arylphosphonate ester. nih.govresearchgate.net The reaction conditions, including the choice of metal catalyst, ligand, base, and solvent, are critical for achieving good yields and preventing side reactions. beilstein-archives.orgnih.gov
Table 6: Representative Conditions for C-P Cross-Coupling of Aryl Bromides
| Catalyst (mol%) | P-Source | Base | Solvent | Temperature (°C) | Reference |
| NiCl₂ (cat.) | Triisopropyl phosphite | None | Solvent-free | 181 (reflux) | beilstein-archives.orgnih.gov |
| Palladacycle (0.1) | Diisopropyl H-phosphonate | KF | Water | 100 | researchgate.net |
| CuI (stoichiometric) | (Silyldifluoromethyl)phosphonate | CsF | THF | 60 | mdpi.com |
Electrochemical Cross-Coupling Methodologies
Electrochemical methods in organic synthesis have gained significant traction as a sustainable and powerful strategy for forming new chemical bonds. thieme-connect.com Nickel-catalyzed electrochemical cross-coupling reactions, in particular, represent an emerging approach for arylations that can often proceed at room temperature using air-stable catalysts. rsc.org These reactions typically involve the cathodic generation of a reactive Ni(I) species, which then undergoes oxidative addition with an aryl halide. rsc.org
A key advantage of electrochemistry is the ability to perform paired reactions, where synthetic transformations occur simultaneously at both the anode and the cathode. thieme-connect.com This approach improves atom economy and energy efficiency over traditional methods that utilize only one electrode, with the other generating stoichiometric waste. thieme-connect.com Methodologies for the nickel-catalyzed paired electrochemical cross-coupling of aryl halides with various nucleophiles to form C-C, C-N, C-S, C-O, and C-P bonds have been developed. thieme-connect.com Furthermore, electrochemical methods enable cross-electrophile couplings, for instance, between two different alkyl halides or between alkyl halides and aryl halides, by leveraging their distinct redox potentials to achieve selective activation. nih.govnih.gov
While these advanced electrochemical techniques are applicable to a wide range of aryl halides, specific examples detailing the electrochemical cross-coupling of this compound were not prominent in the surveyed literature. However, the principles suggest its potential utility in such transition-metal-catalyzed electrochemical transformations.
Stereoconvergent Cross-Coupling Methodologies
Stereoconvergent cross-coupling is a powerful synthetic strategy that allows for the conversion of a racemic mixture of a chiral electrophile into a single enantiomer of the product using a chiral catalyst. nih.govcaltech.edu This approach is particularly valuable in medicinal chemistry for constructing C(sp³)-rich frameworks with defined stereochemistry. researchgate.net
Nickel-catalyzed asymmetric cross-coupling reactions have been successfully developed for various racemic secondary alkyl electrophiles, including propargylic halides, benzylic halides, and α-halocarbonyl compounds. caltech.eduscispace.com These methods often employ chiral ligands, such as pybox or bis(oxazoline) derivatives, in combination with a nickel salt to control the stereochemical outcome of the reaction. nih.govscispace.com The process is effective for coupling with arylzinc reagents, where the catalyst can effectively differentiate between two substituents at the stereogenic center of the electrophile. nih.gov
This methodology is not directly applicable to the achiral this compound itself. Instead, it would be relevant in a reaction where a derivative of the title compound (such as its corresponding organozinc or boronic acid form) is coupled with a racemic, chiral electrophile (e.g., a secondary alkyl halide) to produce a chiral, enantioenriched product.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings. Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For the reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to the leaving group. uomustansiriyah.edu.iq
The bromine atom of this compound can be displaced by various nucleophiles under SNAr conditions. In one documented example, the title compound is used as a precursor where the bromo substituent is ultimately replaced by a substituted pyrrolopyridine moiety. The reaction is carried out in the presence of a mild base such as potassium carbonate or cesium carbonate in an inert solvent like DMSO. google.com Such reactions often require elevated temperatures, typically between 60 to 150 °C, to proceed effectively. google.com
Thiolates are effective nucleophiles in SNAr reactions. A specific application involving this compound is its reaction with sodium ethanethiolate. google.com In this transformation, the bromine atom is displaced by the ethylthiolate group. The reaction is conducted under a nitrogen atmosphere in dimethylformamide (DMF) at 100°C for 8 hours. google.com Interestingly, under these conditions with a large excess of sodium ethanethiolate, one of the ethoxy groups is also cleaved to a hydroxyl group, yielding 4-bromo-5-ethoxy-3-hydroxybenzoic acid after workup and purification, indicating a complex reaction profile. google.com
| Reactant | Nucleophile | Solvent | Temperature | Time | Product (after workup) |
| This compound | Sodium ethanethiolate | Dimethylformamide (DMF) | 100°C | 8 h | 4-bromo-5-ethoxy-3-hydroxybenzoic acid |
| Table 1: Documented SNAr reaction with a thiolate nucleophile. google.com |
The rate of nucleophilic aromatic substitution is highly dependent on the electronic nature of the substituents on the aromatic ring. Strongly electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orguomustansiriyah.edu.iq
Conversely, this compound possesses two ethoxy groups at the meta-positions relative to the bromine atom. Ethoxy groups are strong electron-donating substituents. Their presence increases the electron density of the aromatic ring, which destabilizes the electron-rich Meisenheimer intermediate that forms upon nucleophilic attack. This deactivating effect makes the substrate less reactive towards nucleophilic aromatic substitution compared to aryl halides bearing electron-withdrawing groups. osti.govstrath.ac.uk Consequently, forcing conditions, such as high temperatures (e.g., 100°C), are necessary to achieve the displacement of the bromine atom, as seen in the reaction with sodium ethanethiolate. google.com
Reactions at the Ester Functional Group
The ethyl ester functional group in this compound can undergo several characteristic transformations, primarily hydrolysis and reduction, without affecting the aromatic core.
Ester hydrolysis converts the ethyl ester into the corresponding carboxylic acid, 4-bromo-3,5-diethoxybenzoic acid. This reaction can be carried out under either acidic or basic conditions. google.com For example, heating with aqueous hydrobromic acid or with a base like potassium hydroxide (B78521) at elevated temperatures can effectively achieve this transformation. google.com The resulting carboxylic acid is a versatile intermediate for further synthetic modifications.
Alternatively, the ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. This reaction would convert this compound into (4-bromo-3,5-diethoxyphenyl)methanol. A similar reduction has been documented for the related compound methyl 4-bromo-3,5-dimethoxybenzoate, which was reduced to the corresponding alcohol using LiAlH₄. ambeed.com
| Transformation | Reagent(s) | Product |
| Ester Hydrolysis | HBr (aq) or KOH | 4-bromo-3,5-diethoxybenzoic acid |
| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | (4-bromo-3,5-diethoxyphenyl)methanol |
| Table 2: Common transformations of the ester functional group. |
Hydrolysis to Carboxylic Acids
The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3,5-diethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid moiety for further reactions, such as amide bond formation, or to increase water solubility. The hydrolysis can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is a common method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid.
| Reaction | Reagents and Conditions | Product |
| Saponification | 1. NaOH or KOH (aq), Ethanol | 4-Bromo-3,5-diethoxybenzoic acid |
| 2. H₃O⁺ (acidic workup) |
This table presents a general overview of the hydrolysis of this compound.
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. asianpubs.orgnumberanalytics.com This reaction is typically catalyzed by either an acid or a base. asianpubs.org For aromatic esters like this compound, this provides a pathway to other esters that may have different physical or chemical properties.
The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the alcohol byproduct (ethanol in this case) is removed from the reaction mixture as it forms. google.com A variety of catalysts can be employed for the transesterification of aromatic esters.
| Catalyst Type | Examples |
| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |
| Base Catalysts | Sodium methoxide (B1231860) (NaOMe), Potassium carbonate (K₂CO₃), N,N-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) numberanalytics.com |
| Organometallic Catalysts | Tin (II) chloride, Titanium (IV) isopropoxide |
This table lists common catalysts used for transesterification reactions of aromatic esters.
Reduction to Alcohols or Aldehydes
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions used.
Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (4-bromo-3,5-diethoxyphenyl)methanol. masterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of hydride ions to the carbonyl carbon, leading to the formation of the alcohol after an aqueous workup. masterorganicchemistry.com
Partial Reduction to Aldehydes: A partial reduction to the aldehyde, 4-bromo-3,5-diethoxybenzaldehyde (B8083683), can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com This reaction requires careful control of stoichiometry (typically one equivalent of DIBAL-H) and must be carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com At these low temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon workup. youtube.com
| Transformation | Reagent | Conditions | Product |
| Ester to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₂O workup | (4-Bromo-3,5-diethoxyphenyl)methanol |
| Ester to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then H₂O workup | 4-Bromo-3,5-diethoxybenzaldehyde |
This table summarizes the reduction reactions of the ester group in this compound.
Reactions with Organometallic Reagents
The bromine atom on the aromatic ring serves as a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromo-substituted compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govrsc.org
For instance, this compound can be coupled with arylboronic acids to synthesize biaryl compounds. A specific application involves the reaction with (4-fluorophenyl)boronic acid using a palladium catalyst and a base like potassium phosphate (B84403) to yield ethyl 2',6'-diethoxy-4-fluoro-[1,1'-biphenyl]-4-carboxylate. google.com
| Reaction | Reactant | Catalyst/Base | Product |
| Suzuki-Miyaura Coupling | (4-Fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), K₃PO₄ | Ethyl 2,6-diethoxy-4'-fluoro-[1,1'-biphenyl]-4-carboxylate google.com |
This table details a specific Suzuki-Miyaura cross-coupling reaction involving this compound.
Transformations Involving Ethoxy Moieties
The two ethoxy groups on the benzene (B151609) ring are relatively stable ether linkages. However, under specific conditions, they can be cleaved or, in principle, derivatized.
Cleavage of Ether Linkages
The cleavage of the aryl ether bonds in this compound to yield the corresponding dihydroxy derivative is a synthetically useful transformation. This O-dealkylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl ethers. researchgate.netnih.gov
The reaction with BBr₃ usually proceeds in an inert solvent like dichloromethane. The mechanism involves the formation of an ether-BBr₃ adduct, followed by the nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. ufp.ptnih.gov Subsequent workup with water hydrolyzes the resulting borate (B1201080) esters to afford the free hydroxyl groups. Given the presence of two ether linkages, an excess of BBr₃ would be required to cleave both and produce ethyl 4-bromo-3,5-dihydroxybenzoate.
Derivatization of Alkoxy Groups
Direct derivatization of the ethyl portion of the ethoxy groups without cleaving the ether linkage is not a commonly reported transformation for this compound. The chemical reactivity of this molecule is dominated by the ester, the aryl bromide, and the ether linkages themselves, which are more prone to cleavage under harsh conditions. In the context of drug metabolism, O-dealkylation, which is an ether cleavage reaction, is a known metabolic pathway for molecules containing alkoxy groups. libretexts.orgresearchgate.net Synthetic strategies typically focus on transformations at the other, more reactive sites of the molecule or on the complete removal of the ethoxy groups rather than their modification.
Oxidative and Reductive Transformations
The reactivity of this compound towards oxidation and reduction is dictated by the interplay of its substituents. The electron-rich nature of the di-alkoxy substituted ring, combined with the presence of a deactivating ester group and a halogen, presents a complex substrate for these transformations.
The oxidation of the aromatic ring of this compound is generally challenging due to the high stability of the aromatic system. The presence of two electron-donating ethoxy groups makes the ring susceptible to electrophilic attack, but harsh oxidizing conditions are typically required to disrupt the aromaticity.
While specific research on the direct oxidation of the aromatic ring of this compound is not extensively documented in peer-reviewed literature, general principles of aromatic oxidation suggest that strong oxidizing agents would be necessary. Such reactions often lead to complex mixtures or complete degradation of the molecule.
The oxidation of the ethoxy side chains is a more plausible transformation. General chemical principles suggest that the ethoxy groups (-OCH₂CH₃) could potentially be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions. However, detailed research findings documenting this specific transformation on this compound are limited. Commercial chemical suppliers note the possibility of oxidizing the ethoxy groups to products like 4-bromo-3,5-diethoxybenzaldehyde or 4-bromo-3,5-diethoxybenzoic acid, though specific reagents and conditions are not provided.
Studies on the oxidative stability of analogous dimethoxybenzene derivatives indicate that degradation can occur, for example, through demethylation when radical cations are formed in the presence of certain solvents. acs.org This suggests that oxidation of the ethoxy groups on this compound might proceed via a radical mechanism, potentially initiated by a single-electron transfer. The stability of such radical intermediates would be a key factor in determining the reaction outcome.
It is important to note that the oxidation of benzylic positions (a carbon atom directly attached to an aromatic ring) is a more common reaction. However, in the case of this compound, the carbons attached to the ring are part of ether linkages, which are generally more resistant to oxidation than alkyl chains.
The reduction of the aromatic ring of this compound can be achieved through methods such as the Birch reduction. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.commasterorganicchemistry.com The Birch reduction is a powerful tool for converting aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com
The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. youtube.com In this compound, we have competing factors:
Electron-donating groups (EDGs): The two ethoxy groups are strong π-donors. masterorganicchemistry.com
Electron-withdrawing group (EWG): The ethyl ester group (-COOEt) is an electron-withdrawing group. masterorganicchemistry.com
Halogen: The bromine atom has a mixed effect, being inductively withdrawing but a weak π-donor.
According to the principles of the Birch reduction:
Electron-donating groups direct the reduction to occur at the ortho and meta positions, leaving the carbon atom attached to the EDG as part of a double bond in the product. masterorganicchemistry.com This is because the intermediate radical anion is most stable when the negative charge is furthest from the electron-donating substituent.
Electron-withdrawing groups direct the reduction to occur at the ipso and para positions, resulting in a product where the carbon atom bearing the EWG is saturated. masterorganicchemistry.com This is due to the ability of the EWG to stabilize the negative charge on the adjacent carbon of the radical anion intermediate.
Given the presence of both strong EDGs and a moderate EWG, the precise outcome of a Birch reduction on this compound would be a subject of empirical investigation. The powerful directing effect of the two ethoxy groups would likely lead to a product where the double bonds are adjacent to these groups. The electron-withdrawing ester group would favor reduction at the carbon it is attached to. It is also possible for the bromo-substituent to be reductively cleaved under Birch conditions, a common side reaction for aryl halides.
A plausible, though not definitively documented, set of reaction conditions for the Birch reduction of this compound is presented in the table below, based on general procedures for similar substrates.
| Reaction | Reagents and Conditions | Predicted Major Product(s) | Comments |
| Birch Reduction | 1. Na or Li, liquid NH₃, EtOH or t-BuOH, -78 °C to -33 °C2. Quench with NH₄Cl | Dihydrobenzene derivative(s) (e.g., Ethyl 4-bromo-3,5-diethoxycyclohexa-1,4-diene-1-carboxylate or isomers) and/or de-brominated products. | The exact isomer distribution would depend on the relative directing effects of the substituents. Reductive dehalogenation is a likely side reaction. |
The resulting dihydro-aromatic products, specifically enol ethers from the reduction of the alkoxy-substituted ring, can be valuable synthetic intermediates, for instance, they can be hydrolyzed with aqueous acid to yield ketones. masterorganicchemistry.com
Applications in Specialized Chemical Research Fields
Role as a Key Intermediate in Medicinal Chemistry
In medicinal chemistry, the development of new therapeutic agents often relies on the step-by-step construction of molecules. Ethyl 4-bromo-3,5-diethoxybenzoate has proven to be a valuable scaffold for this purpose. Its structural features enable it to undergo various chemical transformations, making it an important component in the drug development pipeline.
This compound is a documented precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs). A notable example is its use in the creation of Somatostatin Receptor 5 (SSTR5) antagonists. google.com In a documented synthesis, the process begins with 4-bromo-3,5-dihydroxy-benzoic acid, which is converted to this compound. google.com This intermediate is then further modified through a series of reactions, including a Suzuki coupling, to produce complex molecules designed to treat metabolic disorders like diabetes and obesity. google.com
The compound's utility as a precursor is highlighted in its conversion to other key intermediates. For instance, it can be transformed into ethyl 2,6-diethoxy-4'-fluoro-[1,1'-biphenyl]-4-carboxylate, a crucial step in building larger, more complex pharmaceutical candidates. google.com
Research Findings on this compound as a Precursor
| Starting Material | Resulting Intermediate/Product Class | Therapeutic Area/Target | Reference |
|---|---|---|---|
| This compound | SSTR5 Antagonists | Metabolic Disorders (Diabetes, Obesity) | google.com |
| This compound | EP300/CBP Modulators | Oncology | google.comgoogleapis.com |
| This compound | Enzyme Inhibitors (e.g., Protein Tyrosine Kinases) | General Medicinal Chemistry |
The quest for new medicines involves creating and testing novel molecules and analogues of existing ones to improve efficacy and other pharmacological properties. This compound serves as a foundational element in this process.
It has been utilized in the synthesis of novel condensed azines designed as EP300 and CBP modulators, which are targets in cancer therapy. google.comgoogleapis.com The synthesis involves modifying this compound, for example, by introducing a fluorine atom to create ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate, which then undergoes further reactions to build the final complex heterocyclic structure. google.com This demonstrates how the initial scaffold can be elaborated to generate new classes of potential drug candidates.
Target-oriented synthesis is a strategy in drug discovery that focuses on designing and creating molecules to interact with a specific biological target, such as an enzyme or a receptor. The structural and reactive properties of this compound make it well-suited for this approach.
Its application in synthesizing SSTR5 antagonists is a clear example of target-oriented synthesis, where the final molecules are engineered to selectively bind to the SSTR5 receptor. google.com Similarly, its use as a starting material for EP300/CBP modulators is aimed at inhibiting specific bromodomains, which are protein modules involved in gene regulation and are implicated in diseases like cancer. google.comnih.gov The ability to functionalize the core aromatic ring of this compound allows chemists to precisely tune the structure of the final compound to achieve desired interactions with these biological targets.
Utility in Agrochemical Development
While its role in medicinal chemistry is more extensively documented, the chemical reactivity of this compound suggests its potential as an intermediate in the agrochemical sector.
The synthesis of active ingredients for agrochemicals often involves multistep processes where versatile intermediates are key. The structure of this compound, being a poly-substituted benzene (B151609) derivative, is analogous to scaffolds found in some agricultural products. However, specific examples of its direct use as a key intermediate in the synthesis of commercial herbicides, pesticides, or fungicides are not prominently detailed in the reviewed scientific and patent literature. Its structural similarity to other chemical building blocks used in agrochemical synthesis suggests its potential utility in this field, though specific applications are not widely reported. ambeed.com
There is no specific information available in the reviewed sources to suggest that this compound or its direct derivatives are used to enhance the efficacy of existing agricultural formulations.
Contribution to Advanced Materials Science
The distinct molecular architecture of this compound makes it a valuable component in the design and synthesis of novel materials with tailored properties. Its applications in this domain are diverse, ranging from polymers to crystalline networks.
Monomer in Polymer Synthesis (e.g., Copolyesters)
This compound can serve as a functional monomer in the synthesis of copolyesters. The ester group allows its incorporation into a polyester (B1180765) chain through transesterification reactions with diols. The bromine atom and ethoxy groups remain as pendant functionalities along the polymer backbone. These groups can be further modified post-polymerization to introduce specific properties such as flame retardancy (due to bromine) or to alter the polymer's solubility and thermal characteristics. The ability to precisely place these functional groups within the polymer structure is crucial for creating materials with advanced and predictable properties.
In a representative polymerization reaction, this compound would be reacted with a diol (e.g., ethylene (B1197577) glycol) and another dicarboxylic acid or its ester (e.g., dimethyl terephthalate) in the presence of a catalyst at high temperatures. The resulting copolyester would contain units derived from all three monomers, with the properties of the final material being tunable by adjusting the monomer ratios.
Building Block for Liquid Crystalline Materials
The rigid core of the benzene ring in this compound, combined with the flexible ethoxy side chains, provides a molecular geometry conducive to the formation of liquid crystalline phases. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. For a molecule to exhibit liquid crystalline behavior, it typically requires a rigid, elongated shape (mesogenic core) and often flexible terminal groups.
Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). wikipedia.orgnih.gov The properties of these materials, such as porosity and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. wikipedia.orgnih.gov
This compound can be a precursor to a linker for MOF synthesis. The ethyl ester group can be hydrolyzed to a carboxylic acid, creating a carboxylate group that can coordinate to metal centers. The resulting linker, 4-bromo-3,5-diethoxybenzoic acid, can then be reacted with metal salts under solvothermal conditions to form MOFs. The presence of the bromine atom and ethoxy groups on the linker can impart specific functionalities to the pores of the MOF, potentially influencing its selectivity for gas adsorption or its catalytic activity. The modular nature of MOF synthesis allows for the systematic modification of these properties by using different functionalized linkers. researchgate.net
| Linker Precursor | Functional Groups for Coordination | Potential Functionality in MOF |
| This compound | Carboxylate (after hydrolysis) | Gas adsorption, catalysis, sensing |
Reagent in Synthetic Methodologies Development
Beyond its role in materials science, this compound is also a valuable tool for synthetic organic chemists in the development and optimization of new chemical reactions.
Substrate for New Reaction Discovery
The presence of multiple, distinct reactive sites on this compound makes it an excellent substrate for exploring new chemical transformations. The carbon-bromine bond is a key site for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for carbon-carbon bond formation. The electron-rich nature of the aromatic ring, due to the two ethoxy groups, can influence the reactivity of the bromine atom and the regioselectivity of other electrophilic aromatic substitution reactions.
For example, a research group might investigate a novel catalyst for a Suzuki coupling reaction. By using this compound as a test substrate, they can evaluate the catalyst's efficiency in coupling this hindered and electronically modified aryl bromide with various boronic acids. The reaction's success, yield, and selectivity provide valuable data on the new catalyst's scope and limitations. A patent describes the use of this compound in a copper-catalyzed coupling reaction to form a C-N bond. google.com
Standard for Reaction Optimization Studies
In the process of optimizing a known chemical reaction, it is often necessary to use a standardized substrate to systematically evaluate the effect of various reaction parameters. This compound can serve as such a standard. Its well-defined structure and moderate reactivity allow for reproducible results, making it easier to assess the impact of changing conditions like temperature, solvent, catalyst loading, and ligand identity on reaction yield and purity.
For instance, in optimizing a Buchwald-Hartwig amination reaction on an electron-rich aryl bromide, a chemist could use this compound as the standard aryl halide. They could then systematically vary the palladium catalyst, phosphine (B1218219) ligand, base, and temperature to identify the optimal conditions for this class of substrates. The consistent use of this standard allows for a direct comparison of results across different experiments.
| Reaction Type | Role of this compound | Parameters to Optimize |
| Suzuki Coupling | Aryl bromide substrate | Catalyst, ligand, base, solvent, temperature |
| Heck Reaction | Aryl bromide substrate | Catalyst, base, solvent, temperature |
| Buchwald-Hartwig Amination | Aryl bromide substrate | Catalyst, ligand, base, solvent, temperature |
Advanced Characterization and Computational Investigations
High-Resolution Spectroscopic Analysis (Methodology Focus)
High-resolution spectroscopic methods are indispensable for confirming the molecular structure, verifying the purity, and understanding the electronic environment of Ethyl 4-bromo-3,5-diethoxybenzoate.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of magnetically active nuclei, advanced NMR techniques offer deeper insights into the molecular framework.
For a molecule such as this compound, 2D NMR experiments are crucial for unambiguous signal assignment. Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the ethyl groups (the -CH₂- protons coupling with the -CH₃ protons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the ethoxy and ethyl ester groups to their attached protons. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for mapping long-range (2-3 bond) H-C correlations, which would establish the connectivity between the ethoxy groups and the aromatic ring, as well as the ester group's position.
Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique is particularly useful for detecting polymorphism, identifying different conformations present in the solid state, and understanding intermolecular interactions. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra in the solid phase, with chemical shifts potentially differing from those in solution due to crystal packing effects.
Expected ¹H and ¹³C NMR Data for this compound: The following data is illustrative, based on spectral data for structurally similar compounds.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | ~7.2 | - |
| -O-CH₂ -CH₃ (ethoxy) | ~4.1 (quartet) | ~65 |
| -O-CH₂-CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |
| -COO-CH₂ -CH₃ (ethyl ester) | ~4.3 (quartet) | ~61 |
| -COO-CH₂-CH₃ (ethyl ester) | ~1.3 (triplet) | ~14 |
| Aromatic C-Br | - | ~115 |
| Aromatic C-H | - | ~110 |
| Aromatic C-O | - | ~158 |
| Aromatic C-COO | - | ~130 |
| C =O | - | ~165 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.
For this compound (C₁₃H₁₇BrO₄), HRMS analysis using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would be performed. beilstein-journals.org The expected exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ would be compared to the measured mass. The presence of bromine would be readily identifiable by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected HRMS Data for this compound:
| Ion | Elemental Formula | Calculated Exact Mass |
| [M] (with ⁷⁹Br) | C₁₃H₁₇⁷⁹BrO₄ | 316.0305 |
| [M] (with ⁸¹Br) | C₁₃H₁₇⁸¹BrO₄ | 318.0285 |
| [M+H]⁺ (with ⁷⁹Br) | C₁₃H₁₈⁷⁹BrO₄⁺ | 317.0383 |
| [M+H]⁺ (with ⁸¹Br) | C₁₃H₁₈⁸¹BrO₄⁺ | 319.0363 |
| [M+Na]⁺ (with ⁷⁹Br) | C₁₃H₁₇⁷⁹BrO₄Na⁺ | 339.0203 |
| [M+Na]⁺ (with ⁸¹Br) | C₁₃H₁₇⁸¹BrO₄Na⁺ | 341.0182 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and rely on the absorption of infrared radiation (FTIR) or inelastic scattering of monochromatic light (Raman) by vibrating molecules.
The FTIR and Raman spectra of this compound would exhibit characteristic bands confirming its structure. Theoretical calculations using Density Functional Theory (DFT), as demonstrated for similar molecules, can aid in the precise assignment of these vibrational modes. researchgate.net
Key Expected Vibrational Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |
| C-H stretching (aromatic) | 3100-3000 | FTIR, Raman |
| C-H stretching (aliphatic) | 3000-2850 | FTIR, Raman |
| C=O stretching (ester) | 1725-1705 | FTIR, Raman (weak) |
| C=C stretching (aromatic) | 1600-1450 | FTIR, Raman |
| C-O stretching (ester & ether) | 1300-1000 | FTIR |
| C-Br stretching | 600-500 | FTIR, Raman (strong) |
These spectroscopic methods, when used in concert, provide a powerful toolkit for the detailed characterization and purity verification of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined.
The analysis would yield the precise molecular geometry of the compound in the solid state. This includes the planarity of the benzene (B151609) ring, the conformation of the ethoxy and ethyl ester side chains, and the exact lengths of all chemical bonds, such as the C-Br, C=O, and C-O bonds.
Hypothetical Crystallographic Data Table for this compound: This table presents typical parameters obtained from an SCXRD experiment and is for illustrative purposes.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 16.1 | Length of the 'c' axis of the unit cell. |
| β (°) | 95.5 | Angle of the 'beta' axis of the unit cell. |
| Volume (ų) | 1375 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond individual molecular geometry, SCXRD data reveals how molecules are arranged in the crystal lattice. The analysis of this crystal packing is crucial for understanding the solid-state properties of the compound. Intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, dictate the packing arrangement.
Advanced Computational Analysis of this compound Remains Largely Unexplored
A comprehensive review of scientific literature reveals a significant gap in the advanced computational and theoretical characterization of the chemical compound this compound. Despite its presence in chemical supplier databases and citation in synthetic chemistry patents, in-depth computational investigations into its electronic structure, reactivity, and intermolecular interactions appear to be unpublished.
While basic physicochemical properties for this compound, such as its molecular weight, topological polar surface area (TPSA), and predicted lipophilicity (Log Po/w), are available from commercial sources, a deep dive into its quantum mechanical properties is absent from public-domain research. The advanced computational chemistry and molecular modeling techniques that are routinely applied to understand the behavior of novel molecules have not, according to available information, been applied to this specific compound.
This includes a lack of studies utilizing:
Density Functional Theory (DFT): No research was found that details the electronic structure, optimized geometry, or reactivity of this compound using DFT calculations.
Conceptual DFT (CDFT): Consequently, reactivity descriptors such as electrophilicity and nucleophilicity, which are derived from CDFT, have not been reported for this molecule.
Molecular Electrostatic Potential (MEP) Mapping: There are no published MEP maps to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Hirshfeld Surface Analysis: Investigations into quantifying intermolecular contacts and understanding the crystal packing of this compound through Hirshfeld surface analysis are not present in the literature.
Energy Framework Calculations: Without crystal structure and intermolecular interaction data, energy framework calculations to understand the supramolecular assembly have not been performed.
Quantum Chemical Topology and Aromaticity Assessment: A detailed analysis of the chemical bonds and aromaticity of the substituted benzene ring using methods like the Quantum Theory of Atoms in Molecules (QTAIM) is also unavailable.
Although computational studies on structurally related brominated and ethoxy-substituted benzoic acid derivatives exist—employing methods like DFT and Hirshfeld surface analysis to elucidate their properties—these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern on its chemical and physical properties.
The absence of this detailed computational data precludes a thorough discussion on the advanced characterization and computational investigations for this compound as outlined. Further research is required to perform these analyses and publish the findings to provide a complete scientific understanding of this compound.
Kinetic and Mechanistic Studies (Experimental and Computational) of this compound
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The interplay between the electron-donating ethoxy groups and the electron-withdrawing bromo and ester functionalities dictates the pathways and rates of its chemical transformations. Kinetic and mechanistic investigations, both through experimental analysis and computational modeling, are crucial for understanding and optimizing reactions involving this compound.
Reaction Pathway Elucidation
The elucidation of reaction pathways for transformations involving this compound primarily focuses on two main categories of reactions: electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the benzene ring of this compound acts as a nucleophile. The two ethoxy groups are strong activating groups that donate electron density to the ring through resonance, making it more susceptible to electrophilic attack. Conversely, the ethyl ester group is a deactivating group, withdrawing electron density. The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions.
Computational studies on similar substituted benzenes have shown that the reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first step involves the attack of the electrophile (E⁺) by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comquora.com The second step is the rapid removal of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com Due to the strong activating and ortho, para-directing nature of the two ethoxy groups, further electrophilic substitution on this compound is directed to the positions ortho to the ethoxy groups (positions 2 and 6).
Palladium-Catalyzed Cross-Coupling Reactions:
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Hiyama couplings, which are fundamental for the formation of carbon-carbon bonds. acs.orgrsc.orgmdpi.com The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate. Computational studies have clarified the influence of the coordination number on this step's selectivity. acs.org
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex. The role of a base in this step, particularly in Suzuki-Miyaura coupling, has been a subject of detailed computational investigation. acs.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. nih.gov
Mechanistic studies, often combining kinetic experiments with Density Functional Theory (DFT) calculations, have been instrumental in mapping out the potential energy surfaces of these catalytic cycles for various aryl halides. nih.govacs.org
Transition State Analysis
Transition state analysis provides critical insights into the energy barriers and the geometry of the highest energy point along the reaction coordinate.
For Electrophilic Aromatic Substitution:
In EAS reactions, the formation of the arenium ion is the energetically most demanding step. masterorganicchemistry.com Computational models of the bromination of substituted benzenes indicate that the transition state leading to the sigma complex involves a significant elongation of the developing bond between the carbon atom of the benzene ring and the electrophile. The positive charge is delocalized over the remaining five carbon atoms of the ring. For this compound, the resonance stabilization of the transition state is significantly enhanced by the electron-donating ethoxy groups, which can delocalize the positive charge onto their oxygen atoms. This stabilization lowers the activation energy for substitution at the positions ortho and para to the ethoxy groups.
| Reaction | Transition State Feature | Typical Calculated Activation Energy (kcal/mol) |
| Electrophilic Bromination | Formation of Arenium Ion | 15-25 |
Note: The provided activation energy is a typical range for electrophilic bromination of activated aromatic rings and is not specific to this compound due to a lack of specific literature data.
For Palladium-Catalyzed Cross-Coupling:
The transition states in palladium-catalyzed reactions are complex and have been extensively studied using computational chemistry. For the oxidative addition step, the transition state involves the approach of the palladium catalyst to the carbon-bromine bond. In the transmetalation step, a bridged transition state involving the palladium center, the incoming organic group, and the leaving group from the organometallic reagent is often proposed. The geometry and energy of the transition state for the reductive elimination step are highly dependent on the nature of the ligands on the palladium center and the two coupling organic fragments.
| Catalytic Step | Transition State Feature | Typical Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd insertion into C-Br bond | 10-20 |
| Transmetalation | Bridged Pd-C-C structure | 15-30 |
| Reductive Elimination | C-C bond formation from Pd(II) | 5-15 |
Note: These values represent typical ranges for palladium-catalyzed cross-coupling reactions of aryl bromides and are intended to be illustrative. Specific values for this compound are not available in the cited literature.
Determination of Rate-Determining Steps
In Electrophilic Aromatic Substitution:
For the vast majority of electrophilic aromatic substitution reactions, including those involving substituted benzenes like this compound, the first step—the attack of the electrophile on the aromatic ring to form the arenium ion—is the slow, rate-determining step. masterorganicchemistry.comquora.commsu.edu This is because this step disrupts the aromaticity of the benzene ring, which is an energetically unfavorable process. The subsequent deprotonation to restore aromaticity is a fast process with a much lower activation barrier. masterorganicchemistry.com
In Palladium-Catalyzed Cross-Coupling Reactions:
The rate-determining step in palladium-catalyzed cross-coupling reactions can vary depending on the specific reaction type (e.g., Suzuki, Sonogashira), the nature of the substrates, the catalyst system (ligands), and the reaction conditions. nih.govresearchgate.net
In some cases, particularly with less reactive aryl halides, the oxidative addition step can be rate-limiting.
For many Suzuki-Miyaura couplings, transmetalation is considered the rate-determining step. researchgate.net
In other instances, especially with bulky ligands or electronically mismatched coupling partners, reductive elimination can be the slowest step.
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for Transformations
The core structure of Ethyl 4-bromo-3,5-diethoxybenzoate is ripe for a variety of chemical transformations. While traditional methods for modifying such structures exist, future research will likely focus on developing more efficient, selective, and sustainable catalytic systems. The bromine atom is a key functional handle for cross-coupling reactions, but the electron-rich nature of the ring presents both challenges and opportunities.
Future research could explore:
Advanced Cross-Coupling Reactions: Developing novel palladium, nickel, or copper catalytic systems for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions at the C4 position. Research into ligands that can overcome the steric hindrance and electronic effects of the adjacent diethoxy groups will be crucial.
C-H Activation: Investigating catalytic systems for direct C-H functionalization at the C2 or C6 positions, which are activated by the ethoxy groups. This would provide a more atom-economical route to complex derivatives compared to traditional multi-step syntheses.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis for transformations of the bromo-aromatic system. This could enable novel reaction pathways, such as radical-mediated couplings or dehalogenations under mild conditions.
Heterogeneous Catalysis: Designing solid-supported catalysts, such as metal nanoparticles on various supports (e.g., ZnO NPs, silica), for easier separation and recycling, enhancing the sustainability of synthetic processes. mdpi.com For instance, strategies like mechanochemical synthesis using ball milling could offer solvent-free, environmentally benign alternatives. mdpi.com
A comparative table of potential catalytic approaches is presented below.
| Catalytic Strategy | Target Transformation | Potential Advantages | Research Focus |
| Advanced Cross-Coupling | C-Br Functionalization | High yields, diverse products | Ligand design for sterically hindered substrates |
| C-H Activation | C-H Functionalization (C2/C6) | High atom economy, fewer steps | Catalyst selectivity and efficiency |
| Photoredox Catalysis | Radical-mediated reactions | Mild conditions, unique reactivity | Substrate scope and mechanistic understanding |
| Heterogeneous Catalysis | Various transformations | Catalyst recyclability, sustainability | Catalyst stability and activity |
Exploration of Bio-inspired and Biocatalytic Synthesis Routes
The move towards greener chemistry necessitates the exploration of enzymatic and bio-inspired synthetic methods. While the direct biosynthesis of a halogenated, ethoxylated compound like this compound is unlikely, enzymes could be employed for its synthesis or modification.
Emerging research opportunities include:
Enzymatic Esterification/Transesterification: Using lipases or esterases for the selective synthesis of the ethyl ester from 4-bromo-3,5-diethoxybenzoic acid, or for transesterification to introduce different alkyl groups, potentially with high chemoselectivity and under mild conditions.
Biocatalytic Halogenation/Dehalogenation: Exploring the potential of halogenase and dehalogenase enzymes for the selective bromination of a 3,5-diethoxybenzoate precursor or the specific removal of bromine from the final compound.
Bio-inspired Precursors: The structure of the core benzoic acid is similar to natural products like 3,5-dihydroxybenzoic acid. biosynth.com Research could focus on using engineered microorganisms to produce such precursors, which can then be chemically modified. This approach combines the efficiency of fermentation with the precision of chemical synthesis.
Integration into Supramolecular Chemistry and Self-Assembly
The defined geometry and functional groups of this compound make it an attractive building block (tecton) for supramolecular chemistry. The potential for hydrogen bonding (via the ester carbonyl), halogen bonding (via the bromine atom), and π-π stacking interactions provides multiple avenues for designing self-assembling systems.
Future research directions could involve:
Liquid Crystal Formation: Investigating how derivatives of this compound can be designed to form liquid crystalline phases. tandfonline.com By attaching appropriate mesogenic units, new materials with tunable optical and electronic properties could be developed. Studies on related substituted benzoates have shown that the nature and position of substituents significantly influence mesophase behavior. tandfonline.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): Saponification of the ester to the corresponding carboxylic acid would yield a ligand for constructing coordination polymers and MOFs. The bromine atom could serve as a site for post-synthetic modification within the framework.
Self-Assembled Monolayers (SAMs): Exploring the assembly of derivatives on surfaces to create functional interfaces. The interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, which is crucial in the self-assembly of other benzoate (B1203000) systems, could be harnessed to control molecular packing and surface properties. semanticscholar.orgresearchgate.net
Advanced Applications in Chemical Biology and Material Innovation
As a versatile intermediate, this compound is a gateway to molecules with significant potential in chemical biology and materials science. Its known use as a precursor for synthesizing inhibitors of protein tyrosine kinases and histone acetyltransferases (EP300/CBP) highlights its value in drug discovery and as a chemical probe. googleapis.comgoogle.com
Prospective applications to be explored:
Chemical Probes: Designing and synthesizing derivatives that can act as selective probes for studying biological systems. For example, incorporating fluorescent tags or photo-cross-linking groups could help in identifying protein targets and elucidating biological pathways.
Bioactive Scaffolds: Using the compound as a starting point for fragment-based drug discovery or for the synthesis of libraries of compounds to be screened against various biological targets. The 2,5-substituted benzoic acid motif has been identified as a promising scaffold for dual inhibitors of anti-apoptotic proteins. nih.gov
Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the substituted benzene (B151609) ring suggests potential for NLO applications. Computational studies on related Schiff bases derived from substituted benzoates predict significant NLO properties that can be tuned by modifying substituents. nih.gov Future work could involve synthesizing derivatives of this compound and measuring their hyperpolarizabilities.
Functional Polymers: Incorporating the molecule as a monomer into polymers could impart specific properties such as flame retardancy (due to bromine), altered refractive index, or specific recognition capabilities.
Computational Prediction and Design of New Derivatives with Tuned Properties
In silico methods are becoming indispensable for accelerating materials and drug discovery. Applying computational chemistry to this compound can guide the synthesis of new derivatives with optimized characteristics.
Future research should leverage:
Density Functional Theory (DFT): To predict the geometric and electronic properties of novel derivatives. DFT can be used to calculate properties like molecular orbital energies, electrostatic potential, and hyperpolarizabilities, which are relevant for predicting reactivity and NLO properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of derivatives with their biological activity. This can guide the design of more potent and selective enzyme inhibitors.
Molecular Docking: To simulate the binding of derivatives to target proteins, such as kinases or anti-apoptotic proteins. nih.govmdpi.com This can help in understanding structure-activity relationships and in prioritizing compounds for synthesis.
ADMET Prediction: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from the parent compound, helping to identify molecules with better drug-like properties early in the discovery process. japsonline.comsciensage.info
The table below summarizes findings from computational studies on related molecules, suggesting a template for future in silico analysis of this compound derivatives.
| Computational Method | Studied Molecule Type | Predicted Properties | Potential Application | Reference |
| DFT / TD-DFT | Substituted Benzoate Schiff Base | Nonlinear optical (NLO) properties, hyperpolarizability | Optical Materials | nih.gov |
| Molinspiration | Substituted Benzoic Acids | Drug-likeness (Lipinski's rule), bioactivity scores | Drug Discovery | japsonline.com |
| SwissADME | Substituted 1,2,4-triazoles | Pharmacokinetics, ADMET profile | Drug Discovery | sciensage.info |
| Molecular Docking | Benzophenone Azetidinones | Binding affinity to bacterial/fungal proteins | Antimicrobial Agents | mdpi.com |
Q & A
Q. Basic
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 294 [M+H]⁺) and retention times (e.g., 0.66 minutes under SQD-FA05 conditions) for purity assessment .
- NMR : Compare ¹H/¹³C NMR data with NIST reference spectra for structural validation .
Advanced
Discrepancies in spectral data (e.g., split peaks in NMR due to rotamers) may arise from the ethoxy groups' conformational flexibility. Solutions include:
- Variable-temperature NMR to resolve dynamic effects.
- Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
How can researchers optimize the compound’s solubility for biological assays?
Q. Basic
Q. Advanced
- Derivatization : Convert the ester to a water-soluble carboxylate salt via saponification (NaOH/EtOH, reflux) for in vitro studies .
What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
Q. Advanced
- Substituent replacement : Swap ethoxy with methoxy (as in related cannabinergic syntheses) or halogens (e.g., fluorine) to probe electronic effects .
- Bioisosteres : Replace the ester with amides or heterocycles (e.g., triazoles) to assess metabolic stability .
How should contradictory data in bromination efficiency be resolved?
Q. Advanced
- Mechanistic analysis : Use DFT calculations to map energy barriers for bromination at the 4-position versus competing sites .
- Kinetic studies : Monitor reaction progress via inline IR or LCMS to identify intermediates and optimize conditions .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Use gloves, goggles, and a fume hood to avoid exposure to brominated intermediates (potential irritants) .
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
How can researchers address low yields in multi-step syntheses involving this compound?
Q. Advanced
- Stepwise optimization : Isolate and characterize intermediates (e.g., 4-bromo-3,5-diethoxybenzoic acid) to identify bottlenecks .
- Catalysis : Use Pd or Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve efficiency .
What are the applications of this compound in medicinal chemistry?
Q. Basic
- Building block : Used to synthesize cannabinoid receptor modulators or enzyme inhibitors via functionalization of the aromatic core .
Q. Advanced
- Targeted delivery : Conjugate with nanoparticles or peptides for site-specific drug delivery, leveraging its lipophilic ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
